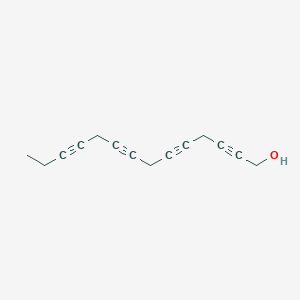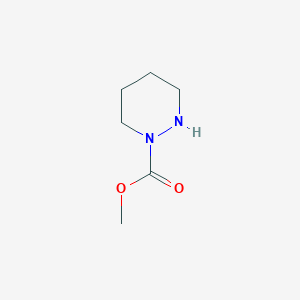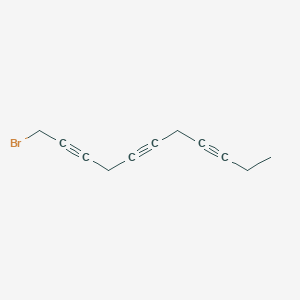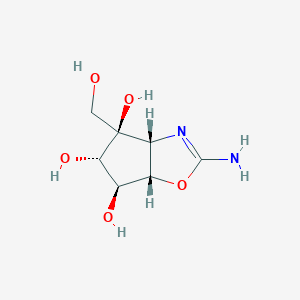
Trehalamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trehalamine is a naturally occurring compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a derivative of trehalose, a disaccharide that is widely distributed in nature. Trehalamine has been shown to have a range of biochemical and physiological effects, making it a valuable tool in various fields of research.
Aplicaciones Científicas De Investigación
Biopreservation and Protein–Matrix Coupling
Trehalose shows significant potential in biopreservation, particularly in food and pharmaceutical industries. It demonstrates a strong coupling with proteins in various saccharide matrices, making it an efficient bioprotectant. This attribute is crucial for preventing damage to biological structures and is stronger in trehalose than in other saccharides (Giuffrida et al., 2011).
Biotechnological Production and Stabilization
Trehalose is known for its unique ability to protect biomolecules against environmental stress. It plays a key role in the survival of certain plants and insects in harsh conditions. Its stabilizing properties make it valuable for preserving enzymes, proteins, pharmaceutical preparations, and even organs for transplantation (Schiraldi et al., 2002).
Abiotic Stress Tolerance in Plants
In agricultural science, trehalose has been used to enhance tolerance to various abiotic stresses in plants like rice. Transgenic rice plants overexpressing trehalose biosynthetic genes showed increased tolerance to salt, drought, and low-temperature stress, without significant trehalose accumulation, suggesting a role in modulating sugar sensing and carbohydrate metabolism (Garg et al., 2002).
Propiedades
Número CAS |
144811-33-6 |
|---|---|
Nombre del producto |
Trehalamine |
Fórmula molecular |
C7H12N2O5 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(3aR,4R,5S,6S,6aS)-2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]oxazole-4,5,6-triol |
InChI |
InChI=1S/C7H12N2O5/c8-6-9-4-3(14-6)2(11)5(12)7(4,13)1-10/h2-5,10-13H,1H2,(H2,8,9)/t2-,3-,4-,5+,7+/m1/s1 |
Clave InChI |
BZVATLSLUPKXJY-PUKYJHRVSA-N |
SMILES isomérico |
C([C@@]1([C@H]2[C@@H]([C@H]([C@@H]1O)O)OC(=N2)N)O)O |
SMILES |
C(C1(C2C(C(C1O)O)OC(=N2)N)O)O |
SMILES canónico |
C(C1(C2C(C(C1O)O)OC(=N2)N)O)O |
Sinónimos |
(3aR,4R,5S,6S,6aS)-2-amino-4-(hydroxymethyl)-3,-5,6,6a-tetrahydro-4H-cyclopent(d)oxazole-4,5,6-triol trehalamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





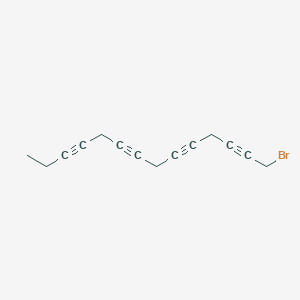




![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
